molecular formula C28H32N4O2S B303939 3-(1,4'-Bipiperidin-1'-yl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione

3-(1,4'-Bipiperidin-1'-yl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione

Cat. No. B303939
M. Wt: 488.6 g/mol
InChI Key: GLPAQLSXOCDVQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,4'-Bipiperidin-1'-yl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione, also known as BPP-1, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BPP-1 is a small molecule that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in research.

Mechanism of Action

3-(1,4'-Bipiperidin-1'-yl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione is believed to exert its therapeutic effects by binding to specific receptors in the body. It has been shown to bind to the dopamine D2 receptor, the sigma-1 receptor, and the N-methyl-D-aspartate (NMDA) receptor. By binding to these receptors, 3-(1,4'-Bipiperidin-1'-yl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione is able to modulate various signaling pathways in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
3-(1,4'-Bipiperidin-1'-yl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in the body, inhibit tumor growth, and protect neurons from damage. 3-(1,4'-Bipiperidin-1'-yl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

3-(1,4'-Bipiperidin-1'-yl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione has several advantages and limitations for lab experiments. One advantage is that it is a small molecule that can be easily synthesized and modified. This allows for the creation of various analogs that can be tested for their therapeutic potential. One limitation is that 3-(1,4'-Bipiperidin-1'-yl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 3-(1,4'-Bipiperidin-1'-yl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione. One direction is to further study its mechanism of action and identify additional receptors that it may bind to. Another direction is to create analogs of 3-(1,4'-Bipiperidin-1'-yl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione that have improved solubility and potency. Additionally, 3-(1,4'-Bipiperidin-1'-yl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione could be studied for its potential use in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease.

Synthesis Methods

3-(1,4'-Bipiperidin-1'-yl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione can be synthesized using various methods, including solid-phase synthesis and solution-phase synthesis. Solid-phase synthesis involves the use of a resin-bound starting material, which is then reacted with various reagents to form the desired product. Solution-phase synthesis involves the use of a solution of the starting material, which is then reacted with various reagents to form the desired product. Both methods have been used to synthesize 3-(1,4'-Bipiperidin-1'-yl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione, with varying degrees of success.

Scientific Research Applications

3-(1,4'-Bipiperidin-1'-yl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. 3-(1,4'-Bipiperidin-1'-yl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

Product Name

3-(1,4'-Bipiperidin-1'-yl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione

Molecular Formula

C28H32N4O2S

Molecular Weight

488.6 g/mol

IUPAC Name

1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-piperidin-1-ylpiperidin-1-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C28H32N4O2S/c1-19-5-10-23-25(17-19)35-27(29-23)20-6-8-22(9-7-20)32-26(33)18-24(28(32)34)31-15-11-21(12-16-31)30-13-3-2-4-14-30/h5-10,17,21,24H,2-4,11-16,18H2,1H3

InChI Key

GLPAQLSXOCDVQI-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N4C(=O)CC(C4=O)N5CCC(CC5)N6CCCCC6

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N4C(=O)CC(C4=O)N5CCC(CC5)N6CCCCC6

Origin of Product

United States

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